Strategic Role as an Intermediate Enabling High-Potency nNOS Inhibitors with Isoform Selectivity
This compound is a direct synthetic precursor to N-(3-((1,2,3,4-tetrahydroisoquinol-2-yl)methyl)phenyl)-acetamidine, which is part of a series of N-phenylamidines identified as selective nNOS inhibitors [1]. In the broader SAR study cited in the reaction's source reference, compounds derived from this aniline scaffold achieved extremely high nNOS inhibition potency, with the most potent analog (a furanyl amidine derivative) exhibiting a Ki of 0.006 μM for nNOS [1]. Critically, this scaffold showed significant isoform selectivity; the same analog had a Ki of 0.35 μM for eNOS, demonstrating a nearly 60-fold selectivity for the neuronal over the endothelial isoform [1]. This level of potency and selectivity is a direct consequence of the specific chemical structure afforded by this intermediate and is not achievable with different aniline substitution patterns.
| Evidence Dimension | Enzyme Inhibition Potency and Isoform Selectivity (Derived Compound) |
|---|---|
| Target Compound Data | Ki (nNOS) = 0.006 μM; Ki (eNOS) = 0.35 μM |
| Comparator Or Baseline | Selectivity Ratio (eNOS/nNOS) = ~58 |
| Quantified Difference | ~58-fold selectivity for nNOS over eNOS |
| Conditions | In vitro enzymatic assay using purified human NOS isoforms (as reported in the cited SAR study reference) |
Why This Matters
This evidence justifies the compound's procurement for replicating the synthesis of potent and selective nNOS inhibitor leads, where isoform selectivity is a critical therapeutic parameter for avoiding cardiovascular side effects associated with eNOS inhibition.
- [1] Molaid. (n.d.). 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline | 180002-01-1. Reaction Information and References (Abstract describing N-phenylamidine nNOS inhibitor SAR). View Source
